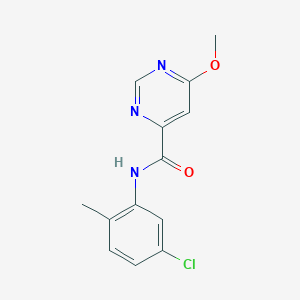

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

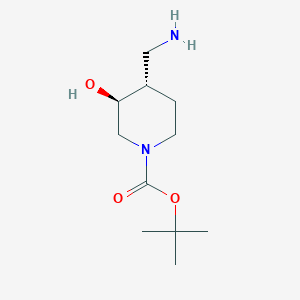

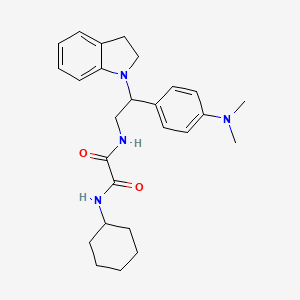

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide, commonly known as CMMP, is a chemical compound with potential applications in scientific research. It is a pyrimidine derivative with a molecular formula of C13H12ClN3O2 and a molecular weight of 281.7 g/mol. CMMP is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

科学的研究の応用

Chiral Separation in Chromatography

Polysaccharides, oligosaccharides, and their derivatives—such as amylose, cellulose, chitosan, and β-cyclodextrin—serve as well-established chiral selectors (CSs) for chiral stationary phases (CSPs) in chromatography. These CSPs are typically prepared by coating or immobilizing the polysaccharide and β-cyclodextrin derivatives onto inert silica gel carriers. Researchers have explored new chiral selectors and innovative methods for CSP preparation. Additionally, advancements in understanding chiral recognition mechanisms have enhanced enantiomeric separation (ES) using these materials .

作用機序

Target of Action

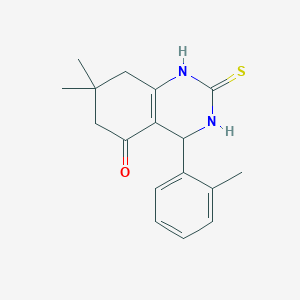

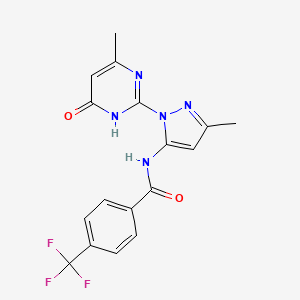

A similar compound,(3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE, is known to target the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis .

Biochemical Pathways

The targetEnoyl-[acyl-carrier-protein] reductase [NADH] is involved in the fatty acid synthesis pathway in Mycobacterium tuberculosis . The compound’s interaction with this enzyme could potentially disrupt this pathway, leading to downstream effects.

Result of Action

Given its potential target, it may have an inhibitory effect on the growth of Mycobacterium tuberculosis by disrupting fatty acid synthesis .

特性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(14)5-10(8)17-13(18)11-6-12(19-2)16-7-15-11/h3-7H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTFACKRFVNWBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)

![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2383418.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383422.png)

![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)